molecular formula C20H18N4O4 B2731522 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide CAS No. 899986-59-5

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide

Cat. No. B2731522
M. Wt: 378.388
InChI Key: ONXCNIAOBPBRPB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide can be analyzed using various techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods . The density functional theory (DFT) method can be used to obtain the optimized structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide can be analyzed using various techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods . The density functional theory (DFT) method can be used to obtain the optimized structure .

Scientific Research Applications

Synthesis and Characterization

  • Research has focused on synthesizing various heterocyclic compounds, including those related to N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide, to explore their potential neuroleptic and antibacterial activities. For instance, Valenta et al. (1990) developed methodologies for synthesizing heterocyclic 5-amino-2-methoxybenzamides and related compounds, providing a foundational approach for creating compounds with potential neuroleptic properties (Valenta et al., 1990).

Antimicrobial Applications

  • The antimicrobial potential of compounds related to N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide has been a subject of interest. Al-Kamali et al. (2014) synthesized novel thieno[2,3-c]pyridazines, exploring their antibacterial activities, which signifies the potential of similar compounds in antimicrobial research (Al-Kamali et al., 2014).

Corrosion Inhibition

  • Studies have also examined the application of benzamide derivatives as corrosion inhibitors. Mishra et al. (2018) investigated the inhibition behavior of N-Phenyl-benzamide derivatives on the acidic corrosion of mild steel, highlighting the relevance of these compounds in materials science and corrosion prevention (Mishra et al., 2018).

Drug Design and Molecular Interaction Studies

  • The structural characteristics and molecular interactions of benzamide derivatives have been explored for their relevance in drug design and development. Jackson et al. (2002) studied the structure of N-Phenyl-2-nitro­benz­amide, providing insights into the molecular dimensions and interactions that could inform the design of new pharmaceutical agents (Jackson et al., 2002).

Advanced Materials and Chemical Engineering

  • The synthesis and characterization of polybenzoxazine with phenylnitrile functional groups by Qi et al. (2009) demonstrate the application of benzamide derivatives in the development of advanced materials, offering improved thermal stability and mechanical properties for polymeric materials (Qi et al., 2009).

properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-3-28-19-11-10-17(22-23-19)14-6-4-7-15(12-14)21-20(25)16-8-5-9-18(13(16)2)24(26)27/h4-12H,3H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXCNIAOBPBRPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide

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